(4-(N-(tert-butyl)sulfamoyl)-2-fluorophenyl)boronic acid
Overview
Description
(4-(N-(tert-butyl)sulfamoyl)-2-fluorophenyl)boronic acid is a boronic acid derivative with significant applications in organic synthesis and medicinal chemistry. Boronic acids are known for their ability to form reversible covalent bonds with diols, which makes them useful in various chemical reactions and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(N-(tert-butyl)sulfamoyl)-2-fluorophenyl)boronic acid typically involves the reaction of 4-(N-(tert-butyl)sulfamoyl)-2-fluorophenyl)boronic acid with appropriate boron-containing reagents under controlled conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is performed in the presence of a base and a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The reaction conditions are optimized to ensure high yield and purity, and the process may include steps such as purification by recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
(4-(N-(tert-butyl)sulfamoyl)-2-fluorophenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
Chemistry
In chemistry, (4-(N-(tert-butyl)sulfamoyl)-2-fluorophenyl)boronic acid is used as a building block in the synthesis of complex organic molecules. Its ability to form stable covalent bonds with diols makes it valuable in the development of sensors and catalysts .
Biology
In biological research, this compound is used to study enzyme inhibition and protein interactions. Boronic acids are known to inhibit serine proteases and other enzymes, making them useful tools in biochemical studies .
Medicine
In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Boronic acid derivatives have shown promise in the treatment of cancer and other diseases due to their ability to inhibit key enzymes involved in disease progression .
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatility in chemical reactions makes it a valuable intermediate in the synthesis of various commercial products .
Mechanism of Action
The mechanism of action of (4-(N-(tert-butyl)sulfamoyl)-2-fluorophenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property allows it to interact with enzymes and proteins, inhibiting their activity by forming stable complexes. The molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler boronic acid derivative used in similar applications.
4-formylphenylboronic acid: Another boronic acid derivative with applications in organic synthesis and medicinal chemistry.
Uniqueness
(4-(N-(tert-butyl)sulfamoyl)-2-fluorophenyl)boronic acid is unique due to the presence of the tert-butylsulfamoyl and fluorophenyl groups, which enhance its reactivity and specificity in chemical reactions. These functional groups also contribute to its stability and solubility, making it a valuable compound in various scientific and industrial applications .
Properties
IUPAC Name |
[4-(tert-butylsulfamoyl)-2-fluorophenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BFNO4S/c1-10(2,3)13-18(16,17)7-4-5-8(11(14)15)9(12)6-7/h4-6,13-15H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUYXGYBQPAVGFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)S(=O)(=O)NC(C)(C)C)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BFNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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